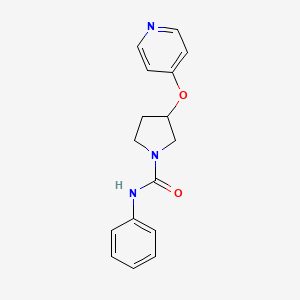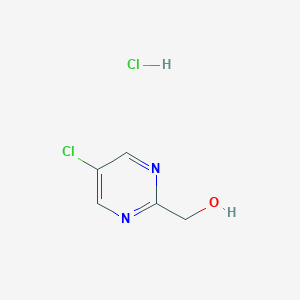![molecular formula C14H20ClNO2S B2537354 N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine CAS No. 860787-28-6](/img/structure/B2537354.png)
N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine is a chemical compound with the molecular formula C14H20ClNO2S . It is listed in various chemical databases, including PubChem and ChemSpider .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 301.832 Da, and the monoisotopic mass is 301.090332 Da .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Research has focused on the synthesis of water-soluble sulfonato-Salen-type ligands, including those derived from cyclohexanediamine, for use as highly selective and sensitive turn-off fluorescence sensors. These ligands exhibit strong UV/Vis-absorption and fluorescence, with applications in the detection of Cu2+ in water and fluorescence imaging in living cells (Zhou et al., 2012).
Antimicrobial Activities
A novel series of spiro compounds with sulfonamide groups have been synthesized and tested for antimicrobial activity. Some compounds showed potent activity against both Gram-negative and Gram-positive bacteria, with significant implications for developing new antimicrobial agents (Hafez et al., 2016).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been explored, with some compounds exhibiting anti-tobacco mosaic virus activity. This research opens new avenues for the development of antiviral agents (Chen et al., 2010).
Receptor Binding Studies
Studies have identified N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related compounds as superpotent sigma ligands with subnanomolar affinity. These findings are significant for understanding sigma receptor function and for the development of novel therapeutic agents (de Costa et al., 1992).
Degradation of Toxic Compounds
Research into alumina-supported oximes for the degradation of toxic compounds like sarin suggests innovative approaches to neutralizing chemical warfare agents. This work highlights the potential for developing materials capable of rapid and effective detoxification (Verma et al., 2013).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S/c15-12-6-8-14(9-7-12)19(17,18)11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFWAPGMHFSSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)



![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)
![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2537283.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)
![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)


